molecular formula C14H8ClF5O2S2 B3042665 1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene CAS No. 649578-39-2

1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene

Cat. No.: B3042665
CAS No.: 649578-39-2
M. Wt: 402.8 g/mol
InChI Key: NCOFKIVQWGXENR-UHFFFAOYSA-N
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Description

1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene is a complex organic compound characterized by the presence of a chlorophenyl sulphonyl group, an ethylthio linkage, and a pentafluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate ethylthio compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with pentafluorobenzene under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulphonyl group to a thiol or sulfide.

    Substitution: The pentafluorobenzene ring can undergo nucleophilic aromatic substitution reactions, where one or more fluorine atoms are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pentafluorobenzene derivatives .

Scientific Research Applications

1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The sulphonyl group can form strong interactions with active sites of enzymes, while the pentafluorobenzene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)benzene
  • 1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5-tetrafluorobenzene
  • 1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-hexafluorobenzene

Uniqueness

1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene is unique due to the combination of its sulphonyl group and pentafluorobenzene ring. This combination imparts distinct chemical properties, such as high reactivity in substitution reactions and strong interactions with biological targets, making it valuable for various applications .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-2,3,4,5,6-pentafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF5O2S2/c15-7-1-3-8(4-2-7)24(21,22)6-5-23-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOFKIVQWGXENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCSC2=C(C(=C(C(=C2F)F)F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene
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1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene
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1-({2-[(4-Chlorophenyl)sulphonyl]ethyl}thio)-2,3,4,5,6-pentafluorobenzene

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